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Cromolyn-d5 (sodium)

Cat. No.: B12427547
M. Wt: 517.4 g/mol
InChI Key: VLARUOGDXDTHEH-DDWFMYTPSA-L
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Description

Significance of Deuterium (B1214612) Labeling in Contemporary Drug Discovery and Development

Among stable isotopes, deuterium (²H or D), a heavy isotope of hydrogen, has gained significant traction in drug discovery. humanjournals.com The process of replacing one or more hydrogen atoms in a drug molecule with deuterium is known as deuteration. juniperpublishers.com This subtle structural modification can significantly alter a drug's metabolic profile without changing its fundamental pharmacological activity. humanjournals.comjuniperpublishers.com The key to this alteration is the kinetic isotope effect (KIE). portico.org A carbon-deuterium (C-D) bond is significantly stronger—approximately 6 to 10 times more stable—than a corresponding carbon-hydrogen (C-H) bond. juniperpublishers.comnih.gov

This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, particularly oxidative metabolism mediated by cytochrome P450 (CYP450) enzymes. juniperpublishers.comportico.org By strategically placing deuterium at known sites of metabolism ("metabolic soft spots"), medicinal chemists can enhance a drug's metabolic stability. portico.org This can lead to several therapeutic advantages, including:

Enhanced Efficacy and Safety : A more stable drug may maintain effective concentrations for longer, potentially leading to improved efficacy. juniperpublishers.comclearsynth.com It can also reduce the formation of toxic metabolites. juniperpublishers.com

New Chemical Entities (NCEs) : The U.S. Food and Drug Administration (FDA) has recognized deuterated drugs as new chemical entities, a designation that has spurred research and development in this area. researchgate.net The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017. wikipedia.orgnih.gov

Overview of Cromolyn (B99618) Sodium and the Strategic Importance of its Deuterated Analog, Cromolyn-d5 (sodium)

Cromolyn sodium is a mast cell stabilizer that prevents the release of inflammatory mediators like histamine (B1213489) and leukotrienes. nih.gov First introduced in 1969, it is used prophylactically in the management of conditions such as bronchial asthma, allergic rhinitis, and mastocytosis. nih.govpharmaffiliates.com It functions by inhibiting mast cell degranulation, thereby preventing the allergic response. nih.gov

Cromolyn-d5 (sodium) is the deuterium-labeled analog of Cromolyn sodium, where five hydrogen atoms have been replaced by deuterium. axios-research.commedchemexpress.com The strategic importance of Cromolyn-d5 (sodium) in pharmaceutical research is primarily as a stable isotope-labeled internal standard (SILS). acs.org In quantitative analysis, such as liquid chromatography-mass spectrometry (LC-MS), SILS are essential for achieving high accuracy and precision. acs.org Because Cromolyn-d5 (sodium) is chemically identical to the parent drug but has a different mass, it can be added to biological samples to accurately quantify the concentration of non-deuterated Cromolyn sodium, correcting for variations during sample preparation and analysis. acs.org This application is critical during various stages of drug development for analytical method development and validation. axios-research.com

Table 1: Comparison of Cromolyn Sodium and Cromolyn-d5 (sodium)

PropertyCromolyn SodiumCromolyn-d5 (sodium)
Analyte Name Cromolyn Disodium (B8443419) SaltCromolyn-d5 Disodium Salt
Molecular Formula C₂₃H₁₄Na₂O₁₁C₂₃H₉D₅Na₂O₁₁
Molecular Weight 512.33 g/mol 517.36 g/mol
Primary Role Active Pharmaceutical Ingredient (API)Stable Isotope Labeled Internal Standard
Unlabeled CAS # 15826-37-615826-37-6

Rationale for Academic and Preclinical Investigations of Deuterated Pharmaceutical Entities

The investigation of deuterated compounds in academic and preclinical settings is driven by the potential to create superior medicines. juniperpublishers.com The "deuterium switch" approach, where an existing drug is deuterated, aims to improve upon a known therapeutic agent by modifying its metabolic fate. nih.gov The primary rationale for these investigations is to systematically explore whether deuterium substitution can yield a drug with an optimized pharmacokinetic and/or toxicological profile. researchgate.netnih.gov

Key objectives of these research efforts include:

Metabolic Pathway Tracing : Using deuterated compounds as tracers to gain a clearer understanding of how drugs are absorbed, metabolized, and distributed in the body. clearsynth.com

Enhancing Metabolic Stability : Preclinical studies in vitro (e.g., using liver microsomes) and in vivo (in animal models) are conducted to determine if deuteration reduces the rate of drug metabolism and clearance. juniperpublishers.comportico.org

Improving Safety Profiles : By slowing metabolism at a specific site, deuteration can reduce or prevent the formation of reactive or toxic metabolites, potentially leading to a safer drug. juniperpublishers.comnih.gov

Investigating Bioavailability : Researchers study whether slowing first-pass metabolism in the gut wall and liver can increase the oral bioavailability of a drug. nih.gov

These preclinical investigations provide the critical data needed to decide whether a deuterated drug candidate has a sufficiently improved profile to warrant advancement into clinical trials. nih.gov

Table 2: Key Research Applications of Deuterium Labeling

Application AreaDescription
Pharmacokinetics (PK) Studying drug absorption, distribution, metabolism, and excretion (ADME) to improve a drug's half-life and exposure. acs.orgclearsynth.com
Metabolism Studies Tracing metabolic pathways and identifying metabolites. Deuteration can be used to probe metabolism-related toxicity. juniperpublishers.com
Analytical Chemistry Use as stable isotope-labeled internal standards in mass spectrometry for accurate quantification of the parent drug. acs.org
Drug Discovery Optimizing lead compounds by enhancing metabolic stability and potency, potentially leading to safer and more effective drugs. juniperpublishers.comclearsynth.com
Mechanism of Action Probing the mechanisms of chemical and enzymatic reactions by observing the kinetic isotope effect. humanjournals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H14Na2O11 B12427547 Cromolyn-d5 (sodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H14Na2O11

Molecular Weight

517.4 g/mol

IUPAC Name

disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylate

InChI

InChI=1S/C23H16O11.2Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2/i9D2,10D2,11D;;

InChI Key

VLARUOGDXDTHEH-DDWFMYTPSA-L

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C(=O)C=C(O2)C(=O)[O-])O)OC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies for the Preparation of Cromolyn D5 Sodium

Strategies for Directed Deuterium (B1214612) Incorporation into Organic Molecules

The introduction of deuterium into specific positions within a molecule can be achieved through two primary strategies: direct hydrogen/deuterium exchange on the target molecule or an intermediate, or the use of pre-labeled deuterated building blocks in a synthetic route. researchgate.netrsc.org

Hydrogen/Deuterium (H/D) exchange reactions are a straightforward method for replacing hydrogen atoms with deuterium directly on a substrate. researchgate.net These reactions often utilize a deuterium source like heavy water (D₂O) and can be promoted by catalysts. ansto.gov.aumdpi.com

Catalytic Exchange: Transition metal catalysts, such as palladium, platinum, iridium, and rhodium, are widely used to facilitate H/D exchange. mdpi.comresearchgate.netacs.orgjst.go.jp For instance, heterogeneous catalysts like platinum on carbon (Pt/C) can be activated by hydrogen gas to promote exchange with D₂O. jst.go.jp Homogeneous iridium-based catalysts have also shown high selectivity for H/D exchange. researchgate.net The choice of catalyst and reaction conditions allows for targeting specific C-H bonds, such as those at benzylic positions or adjacent to carbonyl groups. mdpi.comacs.orgresearchgate.net

Acid/Base Catalysis: H/D exchange can also be catalyzed by acids or bases. For example, deuterated acids like CF₃COOD can facilitate exchange on aromatic rings. researchgate.net Basic conditions, using reagents like KOH in deuterated DMSO (DMSO-d₆), can be employed for the deuteration of terminal alkynes. researchgate.net

For a complex molecule like Cromolyn (B99618), late-stage H/D exchange could be challenging due to the multiple potential reaction sites. However, exchange on a simpler precursor to the linker, such as 1,3-dihydroxyacetone, could be a viable route to produce a deuterated intermediate.

H/D Exchange Method Deuterium Source Catalyst/Promoter Applicability
Heterogeneous CatalysisD₂OPt/C, Pd/CExchange on various organic compounds, including those with aromatic and alkyl groups. mdpi.comjst.go.jp
Homogeneous CatalysisD₂ gas, D₂OIridium or Rhodium complexesSelective labeling of complex pharmaceuticals, including at benzylic and amine positions. researchgate.netacs.org
Acid CatalysisCF₃COOD, D₂SO₄Strong deuterated acidsExchange on electron-rich aromatic systems and other activated positions. researchgate.net
Base CatalysisDMSO-d₆, D₂OKOH, NaHDeuteration of positions acidic enough to be deprotonated, like those adjacent to carbonyls. researchgate.netclockss.org

A more common and precise approach for synthesizing complex deuterated molecules like Cromolyn-d5 is to use a deuterated building block. rsc.orgnih.gov This method involves preparing a key structural component with the required deuterium labels and then incorporating it into the final synthetic pathway. For Cromolyn-d5, the logical deuterated precursor is a d5-labeled 1,3-disubstituted-2-propanol.

The established synthesis of unlabeled Cromolyn sodium involves the condensation of two equivalents of 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester with a three-carbon linker like 1,3-dibromo-2-propanol (B146513) or epichlorohydrin (B41342) under basic conditions. google.com By analogy, substituting the standard linker with its deuterated version would yield the desired Cromolyn-d5 structure.

A plausible synthetic route to a key building block, such as 1,3-dibromo-2-propanol-d5, could start from a simple, commercially available deuterated source. For example, the reduction of 1,3-dihydroxyacetone-d₄ (which could be prepared by H/D exchange) with a deuterated reducing agent like sodium borodeuteride (NaBD₄) would yield glycerol-d₅. Subsequent conversion of the hydroxyl groups to bromides would provide the required 1,3-dibromo-2-propanol-d₅ linker.

Deuterated Reagent Function Example Application
Deuterium oxide (D₂O)Deuterium sourceUsed in H/D exchange reactions and as a solvent. researchgate.netansto.gov.au
Sodium borodeuteride (NaBD₄)Reducing agentReduces ketones and aldehydes to form deuterated alcohols. nih.gov
Deuterated solvents (e.g., DMSO-d₆)Deuterium source/SolventCan act as a deuterium source in base-catalyzed reactions. researchgate.netrsc.org
Deuterium gas (D₂)Deuterium sourceUsed in catalytic reduction of double/triple bonds or in H/D exchange. acs.orgnih.gov
Labeled methylating agents (e.g., CD₃I)Building blockIntroduces a deuterated methyl group. rsc.org

Hydrogen/Deuterium Exchange Reactions for Selective Labeling

Advanced Synthetic Approaches for Complex Deuterated Pharmaceutical Compounds

The increasing interest in deuterated drugs has spurred the development of more sophisticated synthetic methods that offer high selectivity and efficiency, particularly for late-stage functionalization. researchgate.netnih.gov

Photoredox Catalysis: This approach uses light to initiate catalytic cycles for C-H functionalization. It has been successfully applied to the deuteration of α-amino C(sp³)-H bonds in pharmaceutical compounds, offering a mild and selective method. researchgate.net

Flow Chemistry: Performing deuteration reactions in a continuous flow system can enhance efficiency, improve control over reaction parameters (like temperature and time), and potentially increase safety and scalability compared to traditional batch processes. ansto.gov.au This method is particularly promising for hydrothermal deuteration reactions that use D₂O at high temperatures and pressures. ansto.gov.au

Biocatalysis: The use of enzymes for deuteration reactions can provide exceptional chemo-, regio-, and stereoselectivity. For example, ene-reductases can be used for the enantiospecific incorporation of deuterium at stereocenters during the reduction of carbon-carbon double bonds. nih.gov

Metal-Free H/D Exchange: Recent developments include metal-free catalytic approaches for H/D exchange in aromatic compounds using D₂O as the deuterium source, mediated by species like triaryl carbenium ions. researchgate.net

While there is no specific literature detailing the application of these advanced methods to Cromolyn-d5 synthesis, they represent the cutting edge of deuteration technology and could potentially be adapted to create novel and efficient synthetic pathways.

Isolation, Purification, and Isotopic Enrichment Assessment Techniques for Cromolyn-d5 (sodium)

Following the synthesis, the deuterated compound must be isolated from the reaction mixture and purified to a high degree. Subsequently, the level and position of deuterium incorporation must be rigorously assessed.

Isolation and Purification: Standard chromatographic techniques are central to the purification of deuterated compounds. ansto.gov.auanalyticachemie.in

High-Performance Liquid Chromatography (HPLC): A powerful tool for separating the target compound from impurities with high resolution. analyticachemie.in Preparative HPLC can be used to obtain highly pure samples. creative-proteomics.com

Flash Chromatography: Used for rapid purification of larger quantities of the synthesized product. analyticachemie.in

Crystallization: If the final product is a solid, recrystallization is an effective method for achieving high purity by removing soluble impurities. analyticachemie.in

Isotopic Enrichment Assessment: Determining the isotopic purity and the precise location of deuterium atoms is crucial. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for confirming the structural integrity and regiochemistry of deuteration. rsc.org

¹H NMR (Proton NMR): The disappearance or reduction in the intensity of a signal corresponding to a specific proton indicates successful deuterium substitution at that site. rsc.org

²H NMR (Deuterium NMR): Directly observes the deuterium nuclei, confirming their presence and location within the molecule. It is particularly useful for highly enriched compounds. sigmaaldrich.com

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns, providing further confirmation of the deuteration sites.

The combination of MS and NMR provides a comprehensive characterization of the synthesized Cromolyn-d5 (sodium), confirming its chemical structure, purity, and isotopic enrichment. rsc.orgrsc.org

Technique Purpose Information Obtained
HPLCPurificationSeparation from reactants and byproducts to achieve high chemical purity. analyticachemie.in
CrystallizationPurificationRemoval of impurities from solid products. analyticachemie.in
HR-MSIsotopic AnalysisDetermination of molecular weight, overall isotopic enrichment, and distribution of isotopologues. rsc.orgrsc.org
¹H NMRStructural/Isotopic AnalysisConfirmation of the absence of protons at deuterated sites. rsc.org
²H NMRStructural/Isotopic AnalysisDirect observation and confirmation of deuterium at specific molecular positions. sigmaaldrich.com

Advanced Analytical Characterization of Cromolyn D5 Sodium

Spectroscopic Techniques for Structural Elucidation and Deuterium (B1214612) Localization

Spectroscopic methods are indispensable for confirming the chemical structure and pinpointing the location of deuterium atoms within the Cromolyn-d5 molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis (e.g., ²H NMR, ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of deuterated compounds.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Cromolyn-d5, the signals corresponding to the protons on the 1, 2, and 3 positions of the propane-1,3-diyl linker are expected to be absent or significantly diminished. This absence provides strong evidence of successful deuteration at these specific sites. The remaining proton signals from the cromone rings can be compared to the spectrum of unlabeled Cromolyn (B99618) to confirm the integrity of the rest of the molecule. The use of deuterated solvents, such as deuterated chloroform (B151607) (CDCl₃) or deuterium oxide (D₂O), is standard practice to avoid interference from solvent protons. studymind.co.ukwikipedia.org

²H NMR (Deuterium NMR): Deuterium NMR is a powerful tool for directly observing the incorporated deuterium atoms. wikipedia.org A ²H NMR spectrum of Cromolyn-d5 would exhibit signals at chemical shifts corresponding to the deuterated positions on the propane (B168953) linker. magritek.com The presence and integration of these signals confirm the successful incorporation of deuterium. wikipedia.org Due to the low natural abundance of deuterium (0.016%), samples must be enriched with ²H to obtain a sufficiently strong signal. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for verifying the molecular formula and assessing the isotopic purity of Cromolyn-d5. HRMS provides highly accurate mass measurements, allowing for the differentiation between molecules with very similar masses. For Cromolyn-d5 (sodium), the expected molecular formula is C₂₃H₉D₅Na₂O₁₁. clearsynth.com HRMS can confirm this formula by measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision. This technique also allows for the determination of the isotopic distribution, confirming the presence of five deuterium atoms and assessing the percentage of the d5 species relative to other isotopic variants (d0 to d4).

Chromatographic Separations Coupled with Mass Spectrometry Detection for Purity Profiling

The combination of chromatographic separation with mass spectrometry detection is a powerful approach for assessing the purity of Cromolyn-d5 and separating it from its non-deuterated counterpart and other impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the analysis of non-volatile and thermally labile compounds like Cromolyn-d5. veeprho.com It is particularly valuable for separating Cromolyn-d5 from unlabeled Cromolyn and any potential impurities. clearsynth.com The mass spectrometer allows for the specific detection and quantification of the deuterated and non-deuterated forms based on their different molecular weights. This method is essential for ensuring the high isotopic purity of the labeled standard, which is critical for its use in quantitative bioanalysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

While LC-MS is generally preferred for compounds like Cromolyn sodium due to their low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed after appropriate derivatization. Derivatization is necessary to increase the volatility and thermal stability of the analyte. Although less common for this specific compound, GC-MS can offer high chromatographic resolution. Labeled Cromolyn is intended for use as an internal standard for quantification by GC- or LC-mass spectrometry. clearsynth.com

Spectroscopic Verification of Deuterium Incorporation Site and Extent

The precise location and extent of deuterium incorporation are critical for the function of Cromolyn-d5 as an internal standard. The synonym for Cromolyn-d5 disodium (B8443419) salt is sodium 5,5'-((2-hydroxypropane-1,3-diyl-1,1,2,3,3-d5)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylate), which explicitly states the location of the five deuterium atoms on the propane linker. clearsynth.com

Spectroscopic techniques provide the definitive evidence for this.

NMR Spectroscopy: As discussed in section 3.1.1, the combination of ¹H and ²H NMR provides unambiguous confirmation of the deuterium locations. The disappearance of specific proton signals in the ¹H NMR spectrum and the appearance of corresponding signals in the ²H NMR spectrum directly map the sites of deuteration.

Below is a table summarizing the analytical techniques and their primary applications in the characterization of Cromolyn-d5 (sodium).

Analytical Technique Primary Application Information Obtained
¹H NMR Structural Elucidation, Deuterium LocalizationConfirmation of molecular structure, identification of non-deuterated sites.
²H NMR Deuterium Localization and VerificationDirect detection and confirmation of deuterium incorporation sites.
HRMS Molecular Formula Confirmation, Isotopic PurityAccurate mass measurement, confirmation of elemental composition, and isotopic distribution.
LC-MS Purity Profiling, QuantificationSeparation from impurities and unlabeled Cromolyn, accurate quantification.
GC-MS Purity Profiling (with derivatization)Alternative to LC-MS for separation and quantification.

Applications of Cromolyn D5 Sodium in Preclinical Pharmacokinetic and Metabolic Research

Development and Validation of Bioanalytical Methods Utilizing Cromolyn-d5 (sodium) as an Internal Standard

The use of stable isotope-labeled internal standards, such as Cromolyn-d5 (sodium), is a cornerstone of modern bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. veeprho.commedvalley.cn

Cromolyn-d5 (sodium) serves as an ideal internal standard for the precise measurement of cromolyn (B99618) sodium in various biological samples, including plasma, urine, tissue homogenates, and in vitro enzymatic systems. veeprho.com When added at a known concentration to these samples, it co-elutes with the unlabeled cromolyn during chromatographic separation. Because it is chemically identical to the analyte but has a different mass, the mass spectrometer can distinguish between the two. This allows for the correction of variability that can occur during sample preparation and analysis, such as extraction losses and ionization suppression or enhancement in the mass spectrometer.

For instance, in a typical LC-MS/MS method, specific mass transitions for both cromolyn and Cromolyn-d5 are monitored. nih.gov The ratio of the peak area of cromolyn to the peak area of Cromolyn-d5 is used to construct a calibration curve from which the concentration of cromolyn in unknown samples can be accurately determined. This approach is crucial for obtaining reliable data in pharmacokinetic studies that track the drug's concentration over time.

Interactive Table: Example Bioanalytical Method Parameters for Cromolyn Analysis using Cromolyn-d5 (sodium) as an Internal Standard

ParameterDetails
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Biological MatrixPlasma, Urine
Internal StandardCromolyn-d5 (sodium)
Sample PreparationProtein precipitation or solid-phase extraction
Chromatographic ColumnC18 reverse-phase column
Mobile PhaseA mixture of organic solvent (e.g., methanol, acetonitrile) and aqueous buffer (e.g., ammonium (B1175870) formate)
Ionization ModeElectrospray Ionization (ESI), typically in negative mode for cromolyn

The validation of bioanalytical methods is a critical process governed by regulatory guidelines to ensure the reliability of the data generated. medvalley.cnich.org Cromolyn-d5 (sodium) plays a key role in achieving the required performance standards.

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision describes the reproducibility of the measurements. frontiersin.org By using Cromolyn-d5 as an internal standard, variations in sample handling and instrument response are minimized, leading to high accuracy and precision. frontiersin.org Validation typically involves analyzing quality control (QC) samples at different concentration levels (low, medium, and high) on multiple days.

Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous substances. ich.org The use of a stable isotope-labeled internal standard like Cromolyn-d5 helps to ensure high selectivity, as it is unlikely that any interfering substance will have the exact same retention time and mass-to-charge ratio as the analyte and the internal standard.

Sensitivity: The sensitivity of a bioanalytical method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. frontiersin.org

Robustness: Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition or flow rate.

Interactive Table: Representative Bioanalytical Method Validation Data

Validation ParameterAcceptance Criteria (Typical)Example Result
Inter-day AccuracyWithin ±15% of the nominal value (±20% at LLOQ)Passes
Inter-day PrecisionCoefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)Passes
SelectivityNo significant interference at the retention time of the analyte and ISPasses
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10 with acceptable accuracy and precisionAchieved at a low ng/mL level
Matrix EffectCV of the ratio of analyte peak area with and without matrix should be ≤ 15%No significant matrix effect observed

Quantitative Analysis of Unlabeled Cromolyn Sodium and its Metabolites in Biological Matrices (e.g., plasma, urine, tissue homogenates, in vitro enzymatic systems)

Investigation of Preclinical Pharmacokinetics and Metabolic Pathways

Deuterium-labeled compounds like Cromolyn-d5 are not only useful as internal standards but also as tools to investigate the pharmacokinetic and metabolic fate of a drug.

In preclinical studies, administering Cromolyn-d5 to in vitro systems (e.g., liver microsomes, hepatocytes) or ex vivo models allows researchers to trace the ADME properties of the compound. thermofisher.com Since cromolyn is poorly absorbed from the gastrointestinal tract (no more than 1% of an administered dose is absorbed in humans), in vitro models are particularly useful for studying its limited metabolism. drugs.com The deuterium (B1214612) label allows for the differentiation of the administered compound and its metabolites from any endogenous substances, facilitating their identification and quantification by mass spectrometry.

Interactive Table: Summary of Potential ADME Parameters Investigated Using Cromolyn-d5

ADME ParameterIn Vitro/Ex Vivo ModelInformation Gained
A bsorptionCaco-2 cell monolayersIntestinal permeability
D istributionTissue homogenatesExtent of tissue binding
M etabolismLiver microsomes, S9 fraction, hepatocytesRate and pathways of metabolism, metabolite identification
E xcretion--

The bond between a deuterium atom and a carbon atom is stronger than the corresponding carbon-hydrogen bond. researchgate.net This can lead to a "deuterium kinetic isotope effect" (KIE), where the rate of a chemical reaction that involves the cleavage of this bond is slowed down. scienceopen.comnih.gov In drug metabolism, if the breaking of a carbon-hydrogen bond is the rate-limiting step in the metabolic transformation of a drug by enzymes like cytochrome P450 (CYP450), replacing that hydrogen with deuterium can decrease the rate of metabolism. scienceopen.comjuniperpublishers.com

By comparing the metabolic rate of cromolyn with that of Cromolyn-d5 in in vitro systems, researchers can determine if a significant KIE exists. plos.org If Cromolyn-d5 is metabolized more slowly, it suggests that the deuterated position is a "metabolic soft spot." thermofisher.com This information can be valuable for designing new drug candidates with improved metabolic stability and, consequently, a longer half-life. scienceopen.com

When a metabolic pathway is slowed down due to the deuterium kinetic isotope effect, the drug's metabolism may be redirected through alternative pathways. This phenomenon is known as "metabolic switching." uniupo.itjuniperpublishers.com

By using Cromolyn-d5 and analyzing the resulting metabolite profile, researchers can identify these alternative metabolic pathways. mdpi.com This is achieved by comparing the types and amounts of metabolites formed from cromolyn versus Cromolyn-d5. uniupo.it A comprehensive understanding of a drug's metabolism, including all major and minor pathways, is crucial for assessing its potential for drug-drug interactions and for identifying any potentially reactive or toxic metabolites. juniperpublishers.com

Computational and Theoretical Studies of Deuterated Cromolyn Structures

Quantum Chemical Calculations for Prediction of Isotopic Effects

Quantum chemical calculations are fundamental to understanding the consequences of isotopic substitution at a molecular level. These methods can predict the changes in molecular properties that arise from the increased mass of deuterium (B1214612) compared to protium. ajchem-a.com

One of the primary applications of quantum chemistry in this context is the prediction of the kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. mdpi.com For deuterated compounds, the C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond. informaticsjournals.co.in This difference in zero-point energy means that more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic process. solubilityofthings.com

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to model the potential energy surfaces of reactions involving cromolyn (B99618) and its deuterated analogs. solubilityofthings.com By calculating the vibrational frequencies of the ground state and the transition state of a reaction, the KIE can be predicted. These calculations can help identify which positions in the cromolyn molecule, when deuterated, are most likely to influence its metabolic stability.

Table 1: Theoretical Isotopic Effects on Bond Properties

Property C-H Bond C-D Bond Predicted Consequence for Cromolyn-d5
Vibrational Frequency Higher Lower Altered infrared and Raman spectra.
Zero-Point Energy Higher Lower Increased activation energy for bond cleavage.
Bond Strength Weaker Stronger Slower rate of metabolic reactions involving deuterium cleavage.

| Bond Length | Longer | Shorter | Minor changes in molecular geometry. |

This table presents generalized predictions based on established principles of kinetic isotope effects and quantum chemical theory, as specific experimental or computational data for Cromolyn-d5 was not found in the reviewed literature.

Molecular Modeling and Dynamics Simulations of Cromolyn-d5 (sodium) Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a drug molecule and its biological targets. openaccessjournals.com For Cromolyn-d5 (sodium), these techniques can provide insights into how deuteration might affect its binding affinity and mechanism of action.

Molecular dynamics simulations can further elucidate the dynamic behavior of the drug-receptor complex over time. nih.govresearchgate.net These simulations can reveal how deuteration might alter the flexibility of the molecule and the strength and duration of hydrogen bonds and other non-covalent interactions that are crucial for binding. mdpi.comresearchgate.net For instance, MD simulations have been used to study the interactions of cromolyn sodium with various biological targets, and these methodologies could be extended to its deuterated analogs. researchgate.netresearchgate.net

| Free Energy Calculations | Estimating the binding affinity of Cromolyn-d5 to its target. | Quantifying the impact of deuteration on binding strength. |

This table is based on the general capabilities of these computational techniques and their documented application to cromolyn sodium and other deuterated compounds, as specific studies on Cromolyn-d5 were not identified.

In Silico Approaches for Predicting Metabolic Fate and Pathways of Deuterated Analogs

Predicting the metabolic fate of a drug candidate is a critical step in the drug development process. In silico tools for metabolism prediction have become increasingly sophisticated and can be adapted to study deuterated compounds. nih.govresearchgate.net

For Cromolyn-d5, these predictive models can help to identify the most likely sites of metabolism and the potential metabolites that may be formed. nih.gov Software programs can simulate the interactions of Cromolyn-d5 with key metabolic enzymes, such as cytochrome P450 (CYP) isoforms. nih.gov By incorporating the kinetic isotope effect, these tools can predict how deuteration at specific positions might block or slow down certain metabolic pathways, potentially leading to a different metabolite profile compared to the non-deuterated cromolyn. nih.govuobaghdad.edu.iq

These in silico predictions can guide further experimental studies, such as in vitro metabolism assays with liver microsomes, to confirm the metabolic stability and pathways of Cromolyn-d5. researchgate.net The goal is to design deuterated analogs with a more favorable pharmacokinetic profile, such as a longer half-life or reduced formation of toxic metabolites. informaticsjournals.co.inuobaghdad.edu.iq

Table 3: In Silico Metabolism Prediction for Cromolyn-d5 (sodium)

Prediction Tool Category Methodology Application to Cromolyn-d5 (sodium)
Structure-Based Models Docking of the drug into the active site of metabolic enzymes. nih.gov Predicting the binding orientation of Cromolyn-d5 in CYP enzymes.
Ligand-Based Models Using known metabolism data of similar compounds to build predictive models. nih.gov Predicting potential sites of metabolism on the cromolyn scaffold.
Rule-Based Systems Applying established metabolic rules and reaction mechanisms. Identifying likely metabolic transformations for Cromolyn-d5.

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combining quantum mechanics for the reaction center with molecular mechanics for the protein environment. lodz.pl | Simulating the enzymatic reaction and calculating the KIE for Cromolyn-d5 metabolism. |

This table outlines the types of in silico tools available for metabolism prediction and their potential application to Cromolyn-d5, as direct predictive studies on this specific compound were not found in the searched literature.

Future Perspectives and Emerging Research Avenues for Deuterated Pharmaceutical Compounds

Advancements in Deuteration Technologies for Enhanced Drug Development

The growing interest in deuterated pharmaceuticals is driving significant innovation in deuteration technologies. Historically, the synthesis of deuterated compounds was often complex and costly. However, recent advancements are making site-selective deuteration more efficient and accessible for drug development.

Key advancements include the development of novel catalytic systems and methodologies that allow for the precise incorporation of deuterium (B1214612) into specific molecular positions. researchgate.net These methods must be reproducible and precise to meet the stringent requirements for patenting and scaling up from medicinal chemistry to industrial production. globenewswire.com Methodologies such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration are becoming more sophisticated, enabling the synthesis of selectively deuterated compounds with high efficiency. researchgate.net

The development of photocatalytic deuterium addition, often utilizing nanoparticles or nanosheets of catalysts like ruthenium, represents a significant step forward. assumption.edu These methods offer mild reaction conditions, which are crucial for preserving sensitive functional groups commonly found in pharmaceutical compounds. assumption.edu As research in this area continues to expand, we can expect the development of even more versatile and cost-effective deuteration strategies, further accelerating the discovery and development of novel deuterated medicines. neulandlabs.com

Table 1: Comparison of Deuteration Methodologies

MethodologyDescriptionAdvantages
Hydrogen Isotope Exchange (HIE) Direct replacement of a hydrogen atom with a deuterium atom.Can be applied to a wide range of organic molecules.
Reductive Deuteration Addition of deuterium across a double or triple bond.Highly efficient for specific functional groups.
Dehalogenative Deuteration Replacement of a halogen atom with a deuterium atom.Useful for introducing deuterium at specific sites.
Photocatalytic Deuteration Use of light and a catalyst to facilitate deuteration.Mild reaction conditions, suitable for sensitive molecules. assumption.edu

Expanding the Utility of Cromolyn-d5 (sodium) in Novel Preclinical Research Models

Cromolyn (B99618) sodium is a well-established mast cell stabilizer used in the management of allergic conditions. nih.govmedchemexpress.com Its deuterated analogue, Cromolyn-d5 (sodium), is the deuterium-labeled version of Cromolyn. medchemexpress.com While retaining the core pharmacological activity of its parent compound, the altered metabolic profile of Cromolyn-d5 (sodium) opens up new avenues for its application in preclinical research.

Preclinical studies have demonstrated the neuroprotective effects of cromolyn sodium in animal models of neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS). medchemexpress.commassgeneral.org In a mouse model of Alzheimer's disease, cromolyn sodium was shown to convert microglial cells to an anti-inflammatory state, promoting the clearance of amyloid-beta plaques. massgeneral.org Similarly, in a mouse model of ALS, cromolyn treatment delayed disease onset and reduced motor deficits. massgeneral.org Given that deuteration can enhance a drug's metabolic stability and half-life, Cromolyn-d5 (sodium) could potentially offer a more sustained therapeutic effect in these models, allowing for a more in-depth investigation of its neuroprotective mechanisms.

Furthermore, cromolyn sodium has shown anti-tumor activity in preclinical cancer models. medchemexpress.comnih.gov For instance, it has been shown to reduce tumor growth and metastasis in pancreatic cancer models. medchemexpress.com The enhanced pharmacokinetic properties of Cromolyn-d5 (sodium) could lead to improved efficacy in such models, potentially revealing new therapeutic targets and pathways. The use of Cromolyn-d5 (sodium) in these and other novel preclinical models, such as those for atopic dermatitis and Parkinson's disease, could provide valuable insights into its therapeutic potential beyond its current clinical applications. etsu.eduresearchgate.net

Table 2: Potential Preclinical Research Applications of Cromolyn-d5 (sodium)

Research AreaPreclinical ModelPotential Benefit of Deuteration
Neurodegenerative Diseases Mouse model of Alzheimer's Disease massgeneral.orgEnhanced and prolonged neuroprotective effects.
Transgenic mouse model of ALS massgeneral.orgSustained anti-inflammatory and neuroprotective action.
Oncology Xenograft mouse model of pancreatic cancer medchemexpress.comImproved anti-tumor efficacy and reduced metastasis.
Mouse model of cholangiocarcinoma nih.govIncreased inhibition of tumor growth and angiogenesis.
Dermatology Mouse model of atopic dermatitis etsu.eduMore effective and sustained reduction of skin inflammation.

Integration of Stable Isotope Labeling in Systems Biology and Multi-Omics Research Methodologies

Stable isotope labeling, including the use of deuterium, is a powerful tool in systems biology and multi-omics research. nih.govpharmiweb.com By incorporating stable isotopes into molecules, researchers can trace their metabolic fate and interactions within complex biological systems. pharmiweb.comcreative-proteomics.com This provides a dynamic view of metabolic networks that is not achievable with traditional, static measurements. nih.gov

The integration of stable isotope labeling with "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a more holistic understanding of cellular processes. creative-proteomics.comnih.gov For example, in metabolomics, stable isotope-labeled compounds like Cromolyn-d5 (sodium) can be used as internal standards for accurate quantification of metabolites or as tracers to map metabolic pathways. nih.gov

In the context of multi-omics studies, data from stable isotope labeling experiments can be integrated with transcriptomic and proteomic data to build comprehensive models of cellular function. nih.gov This integrated approach can help to elucidate the mechanisms of drug action, identify biomarkers for disease, and discover new therapeutic targets. While challenges remain in the integration of diverse omics datasets, the use of stable isotopes provides a crucial layer of functional information that can bridge the gap between different levels of biological organization. nih.gov The continued development of analytical techniques and computational tools will further enhance the power of stable isotope labeling in systems biology and personalized medicine.

Q & A

Q. What frameworks guide hypothesis-driven research on Cromolyn-d5’s mechanism of action?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example:
  • Hypothesis : “Cromolyn-d5 inhibits NLRP3 inflammasome activation via potassium efflux modulation.”
  • Validation : Use patch-clamp electrophysiology and IL-1β release assays in THP-1 macrophages .

Data Presentation and Reproducibility

Q. What are the best practices for reporting Cromolyn-d5 experimental data to enhance reproducibility?

  • Answer : Follow the ARRIVE guidelines :
  • Methods : Detail deuterium labeling protocols, storage conditions, and equipment models (e.g., Waters ACQUITY UPLC for chromatography).
  • Data : Share raw mass spectra and stability curves as supplementary files.
  • Analysis : Use open-source tools (e.g., Skyline for MS data) to enable third-party verification .

Q. How can researchers leverage open-access databases to contextualize Cromolyn-d5 findings?

  • Answer : Deposit data in repositories like ChEMBL (bioactivity) or PubChem (physicochemical properties). Cross-reference with existing entries (e.g., Cromolyn sodium, CID 5282097) to highlight deuterium-specific trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.